molecular formula C7H15NO B3021989 4-(Methylamino)cyclohexanol CAS No. 22348-38-5

4-(Methylamino)cyclohexanol

Cat. No.: B3021989
CAS No.: 22348-38-5
M. Wt: 129.2 g/mol
InChI Key: OMJKFWFDNIIACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)cyclohexanol is an organic compound with the molecular formula C7H15NO. It is a derivative of cyclohexanol, where a methylamino group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylamino)cyclohexanol can be synthesized through several methods. One common method involves the reduction of 4-(Methylamino)cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-(Methylamino)cyclohexanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Methylamino)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biological systems and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylamino group can participate in various chemical interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylamino)cyclohexanol is unique due to the presence of both a hydroxyl group and a methylamino group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

4-(Methylamino)cyclohexanol, also known as 4-(methylamino)cyclohexan-1-ol, is an organic compound with significant potential in various biological applications. This compound features a cyclohexane ring substituted with a hydroxyl group and a methylamino group, which contributes to its diverse biological activities. Its molecular formula is C7H15NOC_7H_{15}NO, with a molecular weight of approximately 129.20 g/mol.

The compound can be synthesized through various methods, allowing the production of both cis and trans isomers depending on reaction conditions. The synthesis often involves the reaction of cyclohexanol derivatives with methylamine, leading to the formation of this compound as a key intermediate for further chemical modifications.

PropertyValue
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
Boiling Point~211.75 °C
Flash Point~86.79 °C
SMILES RepresentationOC1CCC(NC)CC1

Neuropharmacological Effects

Research has indicated that this compound exhibits notable biological activity, particularly in the realm of neuropharmacology. Studies suggest that it may act as a central nervous system stimulant , potentially influencing neurotransmitter systems such as serotonin and norepinephrine. This interaction could have implications for mood disorders, as it may inhibit the reuptake of these neurotransmitters, similar to other psychoactive compounds.

  • Serotonin and Norepinephrine Reuptake Inhibition : Evidence points to its ability to modulate serotonin and norepinephrine levels, which could be relevant for therapeutic applications in treating depression and anxiety disorders.

Toxicity and Safety Profile

Despite its potential therapeutic benefits, toxicity assessments are crucial for understanding the safety profile of this compound. Studies have indicated that while the compound exhibits some biological activity, it also poses risks such as skin irritation and serious eye damage upon exposure .

  • Toxicological Findings : In vitro studies have shown that exposure to high concentrations can lead to cytotoxic effects in human lung epithelial cells (A549), indicating a need for careful handling and further investigation into its long-term effects .

The mechanism of action for this compound involves its interaction with specific molecular targets within the body. It acts as a ligand that binds to receptors or enzymes, modulating their activity based on the context of its use. The precise pathways through which it operates remain an area of active research.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study on Neurotransmitter Interaction : A study highlighted its effects on neurotransmitter systems, suggesting its role in mood regulation and cognitive enhancement.
  • Toxicity Assessment : Research focused on the cytotoxic effects in various cell lines indicated that while it has therapeutic potential, there are significant safety concerns that need addressing before clinical use .

Properties

IUPAC Name

4-(methylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJKFWFDNIIACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944997, DTXSID401300499
Record name 4-(Methylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(Methylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22348-38-5, 22348-44-3, 2987-05-5
Record name 4-(Methylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(Methylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-(methylamino)-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(methylamino)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1r,4r)-4-(methylamino)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylamino)cyclohexanol
Reactant of Route 2
Reactant of Route 2
4-(Methylamino)cyclohexanol
Reactant of Route 3
4-(Methylamino)cyclohexanol
Reactant of Route 4
Reactant of Route 4
4-(Methylamino)cyclohexanol
Reactant of Route 5
Reactant of Route 5
4-(Methylamino)cyclohexanol
Reactant of Route 6
Reactant of Route 6
4-(Methylamino)cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.